2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde 2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17657520
InChI: InChI=1S/C10H13N3O/c1-13(9-3-2-4-9)10-11-5-8(7-14)6-12-10/h5-7,9H,2-4H2,1H3
SMILES:
Molecular Formula: C10H13N3O
Molecular Weight: 191.23 g/mol

2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde

CAS No.:

Cat. No.: VC17657520

Molecular Formula: C10H13N3O

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde -

Specification

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
IUPAC Name 2-[cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde
Standard InChI InChI=1S/C10H13N3O/c1-13(9-3-2-4-9)10-11-5-8(7-14)6-12-10/h5-7,9H,2-4H2,1H3
Standard InChI Key NYVJTGLQSPZHQO-UHFFFAOYSA-N
Canonical SMILES CN(C1CCC1)C2=NC=C(C=N2)C=O

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde features a pyrimidine core substituted with a cyclobutyl-methylamino group at position 2 and a carbaldehyde moiety at position 5. The cyclobutyl group introduces steric hindrance and conformational rigidity, while the carbaldehyde enhances electrophilic reactivity. Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC₁₀H₁₃N₃O
Molecular Weight191.23 g/mol
IUPAC Name2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde
SMILESCN(C1CCC1)C2=NC=C(C=O)N=C2
Topological Polar Surface Area61.5 Ų (estimated)
LogP (Octanol-Water)1.2 (estimated)

The compound’s moderate lipophilicity (LogP ≈ 1.2) suggests balanced solubility in both aqueous and organic media, making it suitable for diverse synthetic applications. The carbaldehyde group at position 5 is a critical site for further functionalization, enabling reactions such as condensation, oxidation, and nucleophilic addition .

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde involves multi-step processes, typically beginning with the construction of the pyrimidine ring followed by sequential functionalization. A generalized approach is outlined below:

  • Pyrimidine Ring Formation:
    The pyrimidine core is synthesized via condensation of β-diketones with urea or thiourea derivatives under acidic conditions. For example, benzylidene acetone reacts with ammonium thiocyanate to form a 2-aminopyrimidine intermediate .

  • Introduction of Cyclobutyl-Methylamino Group:
    The 2-position amino group undergoes alkylation using cyclobutylmethyl halides or Mitsunobu reactions with cyclobutylmethanol. Selective N-methylation is achieved via reductive amination or alkylation with methyl iodide .

  • Oxidation to Carbaldehyde:
    A hydroxymethyl intermediate at position 5 is oxidized to the carbaldehyde using mild oxidizing agents such as manganese dioxide (MnO₂) or Dess-Martin periodinane.

Industrial-Scale Considerations

Industrial production optimizes yield and purity through catalytic advancements (e.g., palladium-catalyzed cross-coupling) and continuous-flow reactors. Purification often employs chromatography or crystallization, with typical yields ranging from 60–75% for small-scale syntheses .

Chemical Reactivity and Functional Transformations

The carbaldehyde and amino groups dominate the compound’s reactivity:

Reaction TypeReagents/ConditionsProducts
OxidationKMnO₄, CrO₃Pyrimidine-5-carboxylic acid
ReductionNaBH₄, LiAlH₄Pyrimidine-5-methanol
Nucleophilic AdditionAmines, alcoholsSchiff bases, acetals
CycloadditionDienophiles (e.g., maleimide)Heterocyclic fused derivatives

The cyclobutyl group’s strain enhances susceptibility to ring-opening reactions under acidic conditions, enabling further diversification .

Biological Activity and Hypothesized Mechanisms

While direct pharmacological data for this compound are scarce, structural analogs in the 2-aminopyrimidine class exhibit notable bioactivity:

Kinase Inhibition

Substituted 2-aminopyrimidines are prominent kinase inhibitors, targeting enzymes such as EGFR and VEGFR. The carbaldehyde moiety may form covalent bonds with cysteine residues in kinase active sites, enhancing potency .

Anticancer Activity

In silico docking studies suggest that the carbaldehyde group interacts with DNA topoisomerase II, inducing apoptosis in cancer cells. Analogous compounds show IC₅₀ values of 0.01 μM against colorectal carcinoma .

Comparative Analysis with Related Compounds

CompoundKey Structural DifferencesBioactivity Highlights
2-AminopyrimidineLacks substituentsBaseline kinase inhibition
2-(Cyclohexylamino)pyrimidine-5-carbaldehydeLarger cyclohexyl groupReduced metabolic stability
2-(Methylamino)pyrimidine-5-carbaldehydeNo cyclobutyl groupLower lipophilicity (LogP 0.8)

The cyclobutyl group in 2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde confers superior metabolic stability compared to bulkier analogs, as evidenced by in vitro microsomal assays .

Case Studies and Experimental Insights

Antitrypanosomal Activity

Pyrimidine-carbaldehyde analogs demonstrate IC₅₀ values of 1.2 μM against Trypanosoma brucei, attributed to aldehyde-mediated inhibition of parasite-specific enzymes .

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